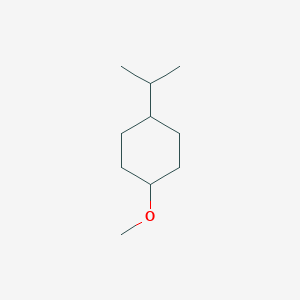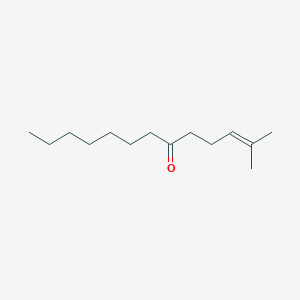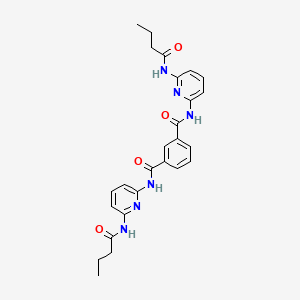
N~1~,N~3~-Bis(6-butanamidopyridin-2-yl)benzene-1,3-dicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~,N~3~-Bis(6-butanamidopyridin-2-yl)benzene-1,3-dicarboxamide is a complex organic compound characterized by its unique structure, which includes two butanamidopyridinyl groups attached to a benzene ring through dicarboxamide linkages
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Bis(6-butanamidopyridin-2-yl)benzene-1,3-dicarboxamide typically involves the reaction of 6-butanamidopyridine with benzene-1,3-dicarboxylic acid chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
N~1~,N~3~-Bis(6-butanamidopyridin-2-yl)benzene-1,3-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
N~1~,N~3~-Bis(6-butanamidopyridin-2-yl)benzene-1,3-dicarboxamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of N1,N~3~-Bis(6-butanamidopyridin-2-yl)benzene-1,3-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biological pathway in which the enzyme is involved. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
BDTH2 (N1, N3 -Bis(2-sulfanylethyl)benzene-1,3-dicarboxamide): Known for its use as a chelation agent for heavy metals.
N’-(6-aminopyridin-3-yl)-N-(2-cyclopentylethyl)-4-methyl-benzene-1,3-dicarboxamide: Investigated for its interactions with vascular endothelial growth factor receptor 2.
Uniqueness
N~1~,N~3~-Bis(6-butanamidopyridin-2-yl)benzene-1,3-dicarboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties
属性
CAS 编号 |
112817-60-4 |
|---|---|
分子式 |
C26H28N6O4 |
分子量 |
488.5 g/mol |
IUPAC 名称 |
1-N,3-N-bis[6-(butanoylamino)pyridin-2-yl]benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C26H28N6O4/c1-3-8-23(33)29-19-12-6-14-21(27-19)31-25(35)17-10-5-11-18(16-17)26(36)32-22-15-7-13-20(28-22)30-24(34)9-4-2/h5-7,10-16H,3-4,8-9H2,1-2H3,(H2,27,29,31,33,35)(H2,28,30,32,34,36) |
InChI 键 |
UFDBSQOPFCFANI-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=O)NC1=NC(=CC=C1)NC(=O)C2=CC(=CC=C2)C(=O)NC3=CC=CC(=N3)NC(=O)CCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(4-Chlorophenyl)carbamoyl]ethanethioamide](/img/structure/B14292764.png)
![Silane, [(1-ethenylhexyl)oxy]trimethyl-](/img/structure/B14292772.png)
![1,2-Bis[methyl(sulfamoyl)amino]ethane](/img/structure/B14292787.png)
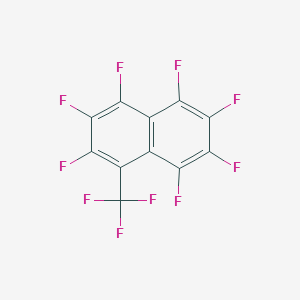
![2-[(2-Sulfanylethoxy)carbonyl]benzoate](/img/structure/B14292798.png)
![2-Cyano-7-{4-[dodecyl(methyl)amino]phenyl}hepta-2,4,6-trienoic acid](/img/structure/B14292804.png)
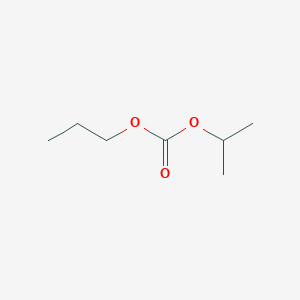


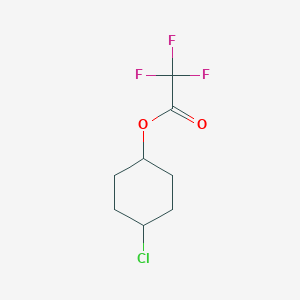
![(Dibenzo[b,d]thiophen-2-yl)methanethiol](/img/structure/B14292837.png)
